molecular formula C7H13ClN2O3 B6255896 methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride CAS No. 2648961-53-7

methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride

Cat. No.: B6255896
CAS No.: 2648961-53-7
M. Wt: 208.6
InChI Key:
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Description

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride: is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 . This compound is known for its unique structure, which includes a cyclopropyl group, an amino group, and a formamido group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound for its molecular targets. Pathways involved in its mechanism of action include enzyme inhibition and modulation of cell signaling pathways .

Comparison with Similar Compounds

Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of cyclopropyl, amino, and formamido groups, which provide a distinct set of chemical and biological properties.

Properties

CAS No.

2648961-53-7

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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